5-(Furan-2-yl)oxazol-2-amine
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Overview
Description
5-(Furan-2-yl)oxazol-2-amine is a heterocyclic compound that features both furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes. The reaction conditions often involve the use of polar solvents and a base, such as potassium carbonate, to facilitate the cyclization process .
Another method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with an amine to form the corresponding amide. This amide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Furan-2-yl)oxazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to modulate biological pathways is of particular interest in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)oxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
- Benzyl-(4-(4-chlorobenzenesulfonyl)-2-furan-2-yl-oxazol-5-yl)-amine
Uniqueness
Compared to similar compounds, 5-(Furan-2-yl)oxazol-2-amine is unique due to its specific combination of furan and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds .
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |
InChI Key |
WYLPLKYAMCVPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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